N-(2,5-dichlorophenyl)-2-iodobenzamide
Description
N-(2,5-dichlorophenyl)-2-iodobenzamide is a halogenated benzamide derivative featuring a 2-iodobenzamide core linked to a 2,5-dichlorophenyl group via an amide bond. Its molecular formula is C₁₃H₈Cl₂INO, with a molecular weight of 392.0 g/mol. The compound’s structural uniqueness arises from the combination of electron-withdrawing substituents (chlorine and iodine), which may influence its physicochemical properties, metabolic stability, and biological interactions.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2INO/c14-8-5-6-10(15)12(7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGQTVNPNXKDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with 2,5-dichloroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Formation of azides, nitriles, or other substituted derivatives.
Oxidation Reactions: Formation of quinones or other oxidized products.
Reduction Reactions: Formation of amines or other reduced products.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3,5-dichlorophenyl)succinimide (NDPS)
Structural Differences :
- Core : NDPS contains a succinimide ring, whereas the target compound features a benzamide backbone.
Metabolism and Toxicity :
Physicochemical Properties :
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide
Structural Differences :
- Core : Both share a 2-iodobenzamide core.
- Substituents : The thiazole-containing compound has a 2,5-dimethoxyphenyl-thiazole moiety, contrasting with the 2,5-dichlorophenyl group in the target compound.
Functional Implications :
- Electron Effects: Methoxy groups (electron-donating) vs.
- Thiazole Ring : Introduces hydrogen-bonding and π-π stacking capabilities, which may enhance target interactions compared to the dichlorophenyl group.
Physicochemical Properties :
Role of Halogen Substituents
- Iodine vs. Chlorine : The iodine atom in the target compound may participate in halogen bonding , enhancing binding affinity to proteins or nucleic acids. Conversely, chlorine in NDPS and other analogs primarily exerts electron-withdrawing effects.
- Metabolic Stability : Iodine’s larger atomic radius and lower electronegativity compared to chlorine could reduce oxidative metabolism, prolonging the target compound’s half-life.
Research Findings and Implications
- NDPS : Metabolic activation via P450 is critical for its nephrotoxicity. The target compound’s structural differences (2,5-dichloro, iodine) may mitigate similar toxicity by altering metabolic pathways.
- Thiazole Derivative : The presence of methoxy and thiazole groups highlights how heterocyclic modifications can optimize solubility and target engagement, a strategy applicable to future derivatives of the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
